

3,5-Difluoro-2-methoxyaniline: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,5-Difluoro-2-methoxyaniline**

Cat. No.: **B1319568**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

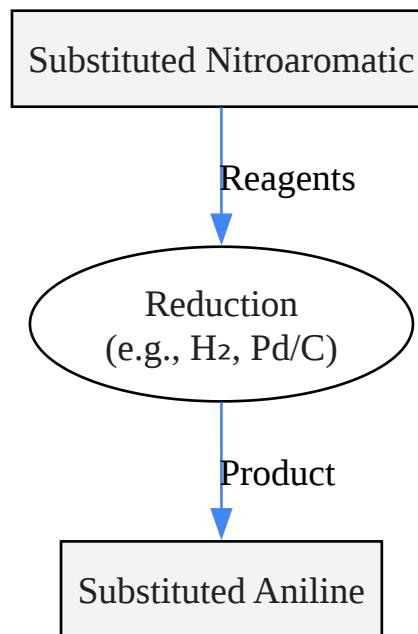
Introduction

3,5-Difluoro-2-methoxyaniline is a substituted aniline derivative that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.^[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aniline core, imparts distinct chemical properties that are highly sought after in the design of novel compounds. This guide provides a comprehensive overview of the synthesis, properties, and applications of **3,5-Difluoro-2-methoxyaniline**, offering a technical resource for professionals in chemical research and drug development.

Physicochemical Properties

While specific experimental data for **3,5-Difluoro-2-methoxyaniline** is not widely reported in publicly available literature, its general properties can be inferred from its structure and data on related compounds. It is described as a light yellow liquid with a characteristic odor.^[1]

Table 1: Physicochemical Data of **3,5-Difluoro-2-methoxyaniline**


Property	Value	Source
CAS Number	41860-67-7	[1]
Molecular Formula	C ₇ H ₇ F ₂ NO	[1]
Molecular Weight	159.14 g/mol	[1]
Appearance	Light yellow liquid	[1]

Synthesis of 3,5-Difluoro-2-methoxyaniline

The synthesis of **3,5-Difluoro-2-methoxyaniline** can be approached through several strategic routes, primarily involving the introduction of the fluoro and methoxy functionalities onto an aniline or precursor scaffold. The general strategies include:

- Fluorination of a Methoxy-Substituted Precursor: This approach typically starts with 2-methoxyaniline, where the fluorine atoms are introduced in a subsequent step.
- Methoxylation of a Fluoro-Substituted Precursor: Conversely, a difluoro-substituted aniline or a precursor can be methoxylated.
- Ring Synthesis: Building the substituted aromatic ring from acyclic precursors, though less common for this specific compound.

A general workflow for the synthesis of substituted anilines often involves the reduction of a corresponding nitroaromatic compound.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for anilines.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3,5-Difluoro-2-methoxyaniline** is not readily available in peer-reviewed journals, a general procedure for the synthesis of a related compound, 3,5-difluoroaniline, from a halogenated precursor provides insight into the potential reaction conditions.

Example Protocol: Synthesis of 3,5-Difluoroaniline from 2-Chloro-3,5-difluoroaniline
(Illustrative)

This protocol is for a related compound and should be adapted and optimized for the synthesis of **3,5-Difluoro-2-methoxyaniline**.

Materials:

- 2-Chloro-3,5-difluoroaniline
- 5% Palladium on Carbon (Pd/C)

- Ethyleneglycol monomethyl ether
- 80% Hydrazine monohydrate

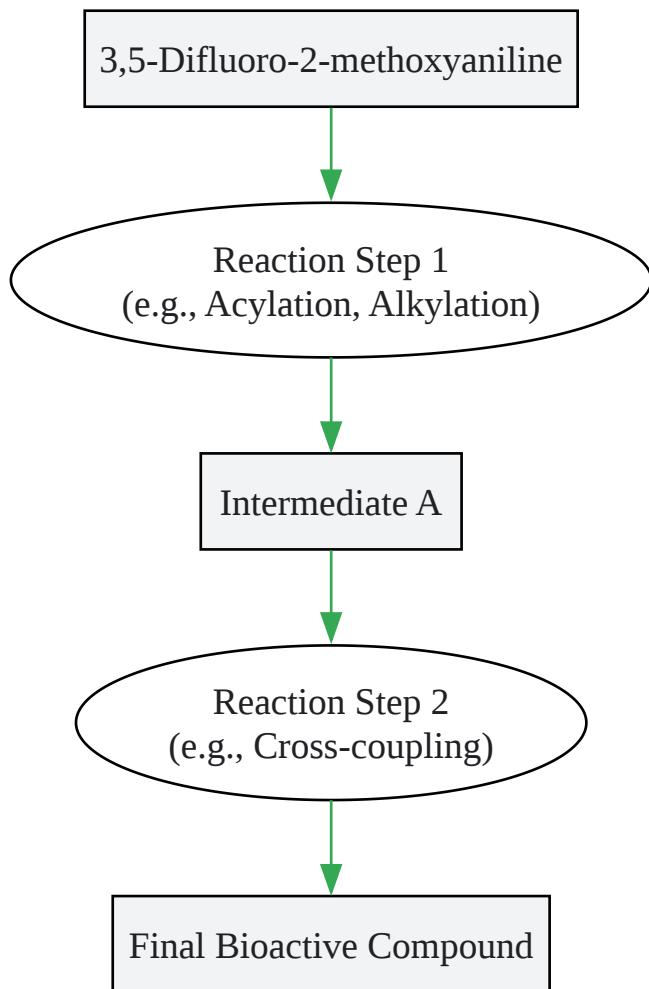
Procedure:

- In a 100 ml four-necked flask equipped with a stirrer, condenser, and thermometer, introduce 8.2 g (0.05 mol) of 2-chloro-3,5-difluoroaniline, 1.0 g of 5% palladium-carbon, and 20 g of ethyleneglycol monomethyl ether.
- Add 18.8 g (0.3 mol) of 80% hydrazine monohydrate to the mixture.
- Heat the reaction mixture to 100°C and maintain this temperature with stirring for 20 hours.
- Monitor the reaction progress by gas chromatography.
- Upon completion, the palladium-carbon catalyst is filtered off.
- Add 50 g of a 25% sodium hydroxide aqueous solution to the filtrate.
- The product, 3,5-difluoroaniline, can then be isolated and purified.

Spectroscopic Characterization

Detailed spectroscopic data for **3,5-Difluoro-2-methoxyaniline** is not widely published. However, the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for **3,5-Difluoro-2-methoxyaniline**


Technique	Predicted Features
¹ H NMR	Signals corresponding to the aromatic protons, the methoxy group protons, and the amine protons. The aromatic signals would be expected to show coupling to the fluorine atoms.
¹³ C NMR	Resonances for the seven carbon atoms, with the carbons bonded to fluorine exhibiting characteristic splitting (C-F coupling).
¹⁹ F NMR	A single resonance for the two equivalent fluorine atoms.
IR Spectroscopy	Characteristic absorption bands for N-H stretching of the primary amine, C-O stretching of the methoxy group, C-F stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 159.14, along with a fragmentation pattern characteristic of a substituted aniline.

Applications in Drug Discovery and Development

3,5-Difluoro-2-methoxyaniline serves as a key intermediate in the synthesis of biologically active molecules. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The methoxy group provides a handle for further functionalization and can influence the electronic properties of the molecule.

While specific drug candidates synthesized directly from **3,5-Difluoro-2-methoxyaniline** are not prominently disclosed in the public domain, the utility of fluorinated anilines, in general, is well-established in medicinal chemistry. They are common precursors for a wide range of therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents.

The general workflow for utilizing a building block like **3,5-Difluoro-2-methoxyaniline** in a drug discovery program can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from building block to final compound.

Safety and Handling

Substituted anilines, including **3,5-Difluoro-2-methoxyaniline**, should be handled with care in a well-ventilated laboratory environment, preferably within a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.

Conclusion

3,5-Difluoro-2-methoxyaniline is a valuable and versatile synthetic building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique

electronic and structural features make it an attractive starting material for the synthesis of complex and biologically active molecules. While detailed experimental and characterization data remain somewhat limited in the public domain, the general synthetic strategies and expected properties outlined in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this promising intermediate. Further research and publication of detailed synthetic protocols and applications will undoubtedly expand its utility in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Difluoroaniline | C₆H₅F₂N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3,5-Difluoro-2-methoxyaniline: A Versatile Building Block in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1319568#3-5-difluoro-2-methoxyaniline-as-a-synthetic-building-block>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com